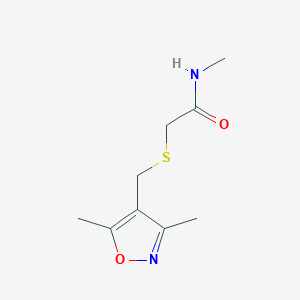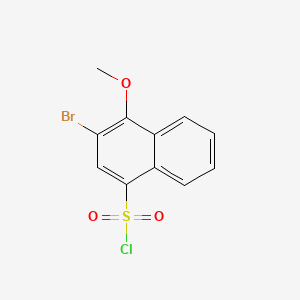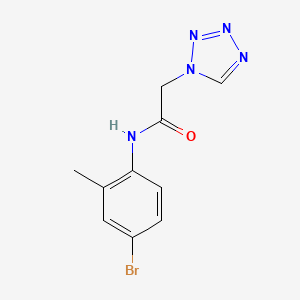![molecular formula C20H19FIN7O B14911856 N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)
N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines several functional groups, including an iodobenzaldehyde moiety, a fluorophenyl group, a morpholinyl ring, and a triazinyl hydrazone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 3-Iodobenzaldehyde: This can be achieved through the iodination of benzaldehyde using iodine and an oxidizing agent such as nitric acid.
Synthesis of 4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazine:
Formation of the Hydrazone: The final step involves the condensation of 3-iodobenzaldehyde with the triazinyl hydrazine derivative under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 3-Iodobenzoic acid.
Reduction: 3-Iodobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazinyl hydrazone moiety may interact with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzaldehyde: Similar in structure but lacks the triazinyl hydrazone moiety.
3-Iodobenzylamine: Similar in structure but lacks the triazinyl hydrazone and fluorophenyl groups.
Uniqueness
3-Iodobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazinyl hydrazone moiety is particularly noteworthy, as it can form stable complexes with various biomolecules .
Propriétés
Formule moléculaire |
C20H19FIN7O |
|---|---|
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
4-N-(4-fluorophenyl)-2-N-[(E)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19FIN7O/c21-15-4-6-17(7-5-15)24-18-25-19(27-20(26-18)29-8-10-30-11-9-29)28-23-13-14-2-1-3-16(22)12-14/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13+ |
Clé InChI |
BOCSOYFMCHWNSY-YDZHTSKRSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC=C(C=C4)F |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


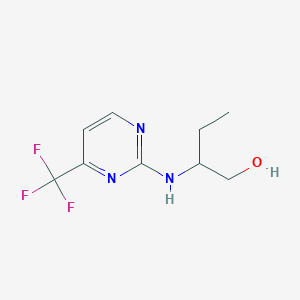
![(3aS,5S,7aR)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14911781.png)
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)

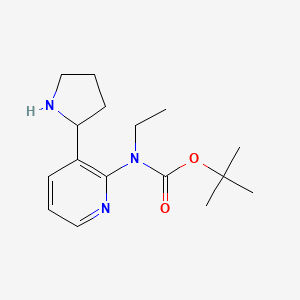

![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
